molecular formula C6H6ClFN2 B1427300 5-Chloro-3-fluorobenzene-1,2-diamine CAS No. 1106717-48-9

5-Chloro-3-fluorobenzene-1,2-diamine

Cat. No. B1427300
M. Wt: 160.58 g/mol
InChI Key: GSIHTVJIAVTOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-fluorobenzene-1,2-diamine, also known as CFBD, is a chemical compound that has found wide applications in different industries. It has the molecular formula C6H6ClFN2 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-fluorobenzene-1,2-diamine consists of a benzene ring with chlorine and fluorine substituents, and two amine groups . The InChI code is 1S/C6H6ClFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 .


Physical And Chemical Properties Analysis

5-Chloro-3-fluorobenzene-1,2-diamine has a molecular weight of 160.58 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 160.0203541 g/mol . The topological polar surface area is 52 Ų .

Scientific Research Applications

Spectroscopic Analysis and Material Characterization

5-Chloro-3-fluorobenzene-1,2-diamine and its derivatives are often studied for their spectroscopic properties. For instance, Ilango et al. (2008) investigated 2-chloro-1,3-dibromo-5-fluorobenzene using FTIR and Raman spectroscopy, providing insights into its vibrational characteristics (Ilango, Arivazhagan, Prince, & Balachandranb, 2008). Similarly, Onda et al. (1994) reinvestigated the microwave spectrum of 1-chloro-3-fluorobenzene, contributing to the understanding of its molecular structure and properties (Onda, Odaka, Miyazaki, Mori, Yamaguchi, & Niide, 1994).

Synthesis and Properties of Fluorinated Polyimides

Fluorinated polyimides synthesized using derivatives of 5-Chloro-3-fluorobenzene-1,2-diamine have been a subject of research. Yang et al. (2004) synthesized fluorinated polyimides from diamine monomers and analyzed their inherent viscosities, solubility, and thermal properties, indicating potential applications in materials science (Yang & Hsiao, 2004).

Chemical Synthesis and Reactions

Research has been conducted on the chemical synthesis and reactions involving compounds related to 5-Chloro-3-fluorobenzene-1,2-diamine. For example, Mongin and Schlosser (1996) explored the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, which is significant in organic synthesis (Mongin & Schlosser, 1996).

Electrochemical Studies

Studies like those by Horio et al. (1996) have delved into the electrochemical aspects of halobenzenes, including fluorination processes, which are critical in understanding the electrochemical behavior of such compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Organometallic Chemistry

The use of partially fluorinated benzenes, including derivatives of 5-Chloro-3-fluorobenzene-1,2-diamine, in organometallic chemistry has been investigated. Pike et al. (2017) discussed the role of fluorobenzenes in organometallic chemistry and transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).

properties

IUPAC Name

5-chloro-3-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIHTVJIAVTOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729323
Record name 5-Chloro-3-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluorobenzene-1,2-diamine

CAS RN

1106717-48-9
Record name 5-Chloro-3-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-fluorobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-fluorobenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-fluorobenzene-1,2-diamine
Reactant of Route 4
5-Chloro-3-fluorobenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-fluorobenzene-1,2-diamine
Reactant of Route 6
5-Chloro-3-fluorobenzene-1,2-diamine

Citations

For This Compound
1
Citations
M Schröder, M Leiendecker, U Grädler… - Journal of Medicinal …, 2022 - ACS Publications
The highly conserved catalytic sites in protein kinases make it difficult to identify ATP competitive inhibitors with kinome-wide selectivity. Serendipitously, during a dedicated fragment …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.